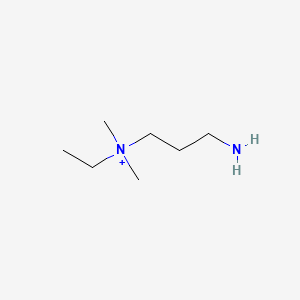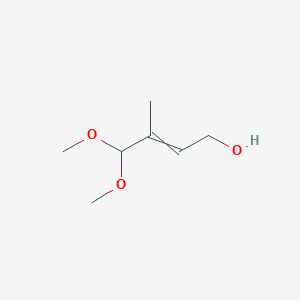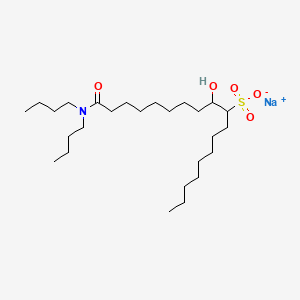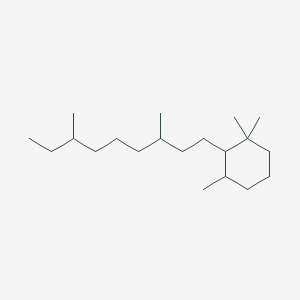
2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane is an organic compound with the molecular formula C21H42. It is a branched alkane with a cyclohexane ring, making it a part of the cycloalkane family. This compound is known for its unique structure, which includes a cyclohexane ring substituted with a 3,7-dimethylnonyl group and three methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with 3,7-dimethylnonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products. The reaction mixture is typically subjected to distillation to separate the desired product from unreacted starting materials and side products.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, chlorination using chlorine gas (Cl2) in the presence of ultraviolet light can produce chlorinated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Cl2, UV light, or other halogen sources.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as an intermediate in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane involves its interaction with specific molecular targets and pathways. For instance, its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
1,1,3-Trimethylcyclohexane: A cyclohexane derivative with three methyl groups.
3,7-Dimethylnonane: A linear alkane with two methyl groups at positions 3 and 7.
Uniqueness
2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane is unique due to its combination of a cyclohexane ring with a branched nonyl group and multiple methyl substitutions. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
69903-61-3 |
|---|---|
Fórmula molecular |
C20H40 |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
2-(3,7-dimethylnonyl)-1,1,3-trimethylcyclohexane |
InChI |
InChI=1S/C20H40/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6/h16-19H,7-15H2,1-6H3 |
Clave InChI |
OLXCDJBKPIBKKS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCC(C)CCC1C(CCCC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


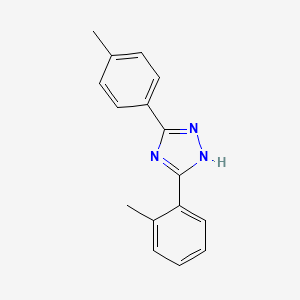
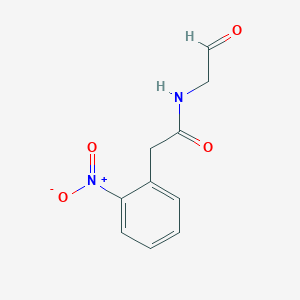
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)
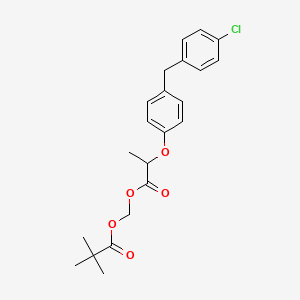

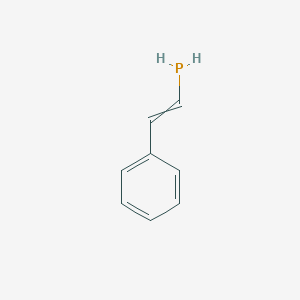
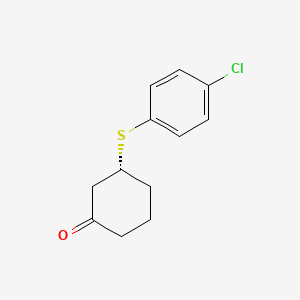
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine](/img/structure/B14481074.png)
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)
